N-(3-chloro-4-fluorophenyl)-N'-(2-methoxyphenyl)urea
Overview
Description
N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 3-chloro-4-fluorophenyl group and a 2-methoxyphenyl group, which may impart unique chemical and physical properties.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or inhibitor in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the production of polymers or other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea typically involves the reaction of 3-chloro-4-fluoroaniline with 2-methoxyaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction conditions often include:
- Solvent: Common solvents include dichloromethane or toluene.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes and automated systems can enhance safety and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with additional oxygen-containing functional groups, while reduction may produce amines.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-(2-methoxyphenyl)urea
- N-(4-fluorophenyl)-N’-(2-methoxyphenyl)urea
- N-(3-chloro-4-fluorophenyl)-N’-(4-methoxyphenyl)urea
Uniqueness
N-(3-chloro-4-fluorophenyl)-N’-(2-methoxyphenyl)urea is unique due to the specific combination of chloro, fluoro, and methoxy substituents, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O2/c1-20-13-5-3-2-4-12(13)18-14(19)17-9-6-7-11(16)10(15)8-9/h2-8H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNEHXEMCLLNMMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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